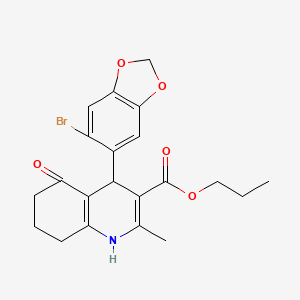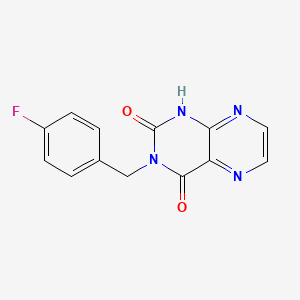![molecular formula C10H7F3N4 B12496346 2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12496346.png)
2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring via a diazenyl linkage. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]-1H-imidazole typically involves the following steps:
-
Formation of the Diazenyl Intermediate: : The synthesis begins with the preparation of a diazenyl intermediate. This is achieved by reacting 2-(trifluoromethyl)aniline with nitrous acid to form the corresponding diazonium salt. The diazonium salt is then coupled with an imidazole derivative under basic conditions to form the diazenyl intermediate.
-
Cyclization: : The diazenyl intermediate undergoes cyclization to form the final product. This step often requires the use of a catalyst, such as a transition metal complex, to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]-1H-imidazole can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized imidazole derivatives.
-
Reduction: : Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of reduced imidazole derivatives.
-
Substitution: : The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, organometallic compounds, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]-1H-imidazole has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
-
Biology: : In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
-
Medicine: : The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
-
Industry: : In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The diazenyl linkage and imidazole ring contribute to the compound’s ability to form stable complexes with metal ions, which can affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-1H-imidazole: This compound lacks the diazenyl linkage but retains the trifluoromethyl group and imidazole ring.
2-(Trifluoromethyl)phenylhydrazine: This compound contains the trifluoromethyl group and diazenyl linkage but lacks the imidazole ring.
1H-Imidazole, 2-(trifluoromethyl)-: Similar to the target compound but without the diazenyl linkage.
Uniqueness
2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]-1H-imidazole is unique due to the combination of the trifluoromethyl group, diazenyl linkage, and imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, while the diazenyl linkage and imidazole ring contribute to its ability to form stable complexes with metal ions.
Propriétés
Formule moléculaire |
C10H7F3N4 |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
1H-imidazol-2-yl-[2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C10H7F3N4/c11-10(12,13)7-3-1-2-4-8(7)16-17-9-14-5-6-15-9/h1-6H,(H,14,15) |
Clé InChI |
VDCPJZABHDALJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12496283.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B12496288.png)
![3'-Benzyl-5-methyl-2-phenyl-8'-(trifluoromethyl)-1',2',3',4',4'A,6'-hexahydrospiro[pyrazole-4,5'-pyrido[1,2-A]quinolin]-3-one](/img/structure/B12496290.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide](/img/structure/B12496292.png)
![Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate](/img/structure/B12496295.png)

![N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12496306.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12496314.png)
![4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline](/img/structure/B12496320.png)

![2-amino-1-[2-(dimethylamino)ethyl]-3-(3,3-dimethyl-2-oxobutyl)-1H-3,1-benzimidazol-3-ium](/img/structure/B12496338.png)
![Methyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496354.png)
![2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B12496362.png)
